molecular formula C21H18N4O4 B11026596 2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11026596
M. Wt: 390.4 g/mol
InChI Key: GKCNJUMYGFZMLL-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique structure combining elements of isoquinoline, quinazoline, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Quinazoline Moiety: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under basic conditions.

    Coupling of the Two Fragments: The final step involves the coupling of the isoquinoline and quinazoline fragments through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Using continuous flow reactors to ensure consistent reaction conditions and higher yields.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.

    Gefitinib: Another EGFR inhibitor with a similar quinazoline structure.

    Tandutinib: A tyrosine kinase inhibitor with structural similarities.

Uniqueness

2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of isoquinoline and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(4-oxo-3H-quinazolin-6-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O4/c1-29-9-8-25-11-17(14-4-2-3-5-15(14)21(25)28)20(27)24-13-6-7-18-16(10-13)19(26)23-12-22-18/h2-7,10-12H,8-9H2,1H3,(H,24,27)(H,22,23,26)

InChI Key

GKCNJUMYGFZMLL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

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